molecular formula C7H10O3 B108596 Ethyl 2-formylcyclopropanecarboxylate CAS No. 20417-61-2

Ethyl 2-formylcyclopropanecarboxylate

Cat. No. B108596
CAS RN: 20417-61-2
M. Wt: 142.15 g/mol
InChI Key: MDWXTLNIZCHBJE-UHFFFAOYSA-N
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Description

Ethyl 2-formylcyclopropanecarboxylate is a chemical compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a cyclopropane ring, a formyl group, and an ester moiety. This compound is not explicitly mentioned in the provided papers, but its structural analogs and derivatives are discussed, which can provide insights into its reactivity and utility in synthetic chemistry.

Synthesis Analysis

The synthesis of cyclopropane derivatives is a topic of interest in the field of organic chemistry due to their potential applications. For instance, the [3 + 2 + 2] cocyclization of ethyl cyclopropylideneacetate with various alkynes in the presence of a nickel catalyst has been reported to yield seven-membered carbocycles . This demonstrates the reactivity of cyclopropane derivatives in forming larger ring systems. Additionally, the synthesis of ethyl 1,2,2-tricyanocyclopropanecarboxylates from bromomalononitrile and ylidenecyanoacetates indicates a general method for producing tricyanocyclopropane derivatives . These methods highlight the synthetic versatility of cyclopropane-containing compounds, which could be extrapolated to the synthesis of ethyl 2-formylcyclopropanecarboxylate.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is characterized by the three-membered ring, which imparts strain and unique reactivity to the molecule. The stereochemistry of these compounds is also noteworthy, as seen in the synthesis of tricyanocyclopropanecarboxylates, where the predominant isomer has the larger substituent and the ethoxycarbonyl group in the trans-position . This suggests that the molecular structure of ethyl 2-formylcyclopropanecarboxylate would also exhibit specific stereochemical properties that could influence its reactivity.

Chemical Reactions Analysis

Cyclopropane derivatives participate in various chemical reactions due to the ring strain and the presence of functional groups. The cocyclization reaction involving ethyl cyclopropylideneacetate is an example of how these compounds can be transformed into complex structures . Moreover, the synthesis of fluorinated analogs of cyclopropane derivatives, such as the two-step sequence to ethyl α-fluorocyclopropanecarboxylates, demonstrates the ability to introduce different substituents into the cyclopropane ring . These reactions are indicative of the potential chemical transformations that ethyl 2-formylcyclopropanecarboxylate could undergo.

Physical and Chemical Properties Analysis

While the physical and chemical properties of ethyl 2-formylcyclopropanecarboxylate are not directly discussed in the provided papers, the properties of similar cyclopropane derivatives can be inferred. For example, the presence of electron-withdrawing groups such as the cyano group in tricyanocyclopropanecarboxylates can affect the acidity and stability of the compound . The fluorinated analogs of cyclopropane derivatives also suggest that the introduction of halogens can alter the physical properties, such as boiling point and solubility . These insights can be used to hypothesize the properties of ethyl 2-formylcyclopropanecarboxylate, which would likely be influenced by the formyl and ester groups in its structure.

Scientific Research Applications

Enzyme Inhibition and Drug Development

Ethyl 2-formylcyclopropanecarboxylate derivatives, such as trans-(1R*,2R*,3R*)-ethyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate, have been found to be effective inhibitors of human carbonic anhydrase I and II isoforms and acetylcholinesterase (AChE) enzymes. These enzymes play significant roles in various diseases, including Alzheimer's, Parkinson's, and ataxia, indicating potential applications in drug development for these conditions (Boztaş et al., 2019).

Polymer Chemistry

Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a compound structurally related to ethyl 2-formylcyclopropanecarboxylate, has been used in polymer chemistry. It was oligomerized using horseradish peroxidase as a catalyst, indicating its utility in synthesizing novel polymers (Pang et al., 2003).

Organic Synthesis and Chemical Reactions

The bromination and iodination of donor-acceptor cyclopropanes, including ethyl 2,2-dimethoxycyclopropanecarboxylates, indicate the versatility of these compounds in various chemical reactions and organic synthesis processes (Piccialli et al., 2002).

Ethylene Biosynthesis in Plants

Ethyl 2-formylcyclopropanecarboxylate derivatives are relevant in the study of ethylene biosynthesis in plants. For instance, 1-aminocyclopropane-1-carboxylic acid (ACC), a closely related compound, is a direct precursor of ethylene in plants. Understanding the role of these compounds in ethylene biosynthesis has significant implications for agricultural science and plant biotechnology (Bulens et al., 2011).

Safety And Hazards

Ethyl 2-formylcyclopropanecarboxylate is classified as a flammable liquid under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

ethyl 2-formylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-2-10-7(9)6-3-5(6)4-8/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWXTLNIZCHBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90942586
Record name Ethyl 2-formylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-formylcyclopropanecarboxylate

CAS RN

20417-61-2
Record name Cyclopropanecarboxylic acid, 2-formyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20417-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-formyl-1-cyclopropanecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020417612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-formylcyclopropane-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-formyl-1-cyclopropanecarboxylate
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-formylcyclopropanecarboxylate
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Ethyl 2-formylcyclopropanecarboxylate

Citations

For This Compound
10
Citations
GB Payne - The Journal of Organic Chemistry, 1967 - ACS Publications
… g (63%) of ethyl 2-formylcyclopropanecarboxylate, bp 45 (<1 … purity czs-ethyl 2-formylcyclopropanecarboxylate with an nmr … Conversion of Ethyl 2-Formylcyclopropanecarboxylate to …
Number of citations: 237 pubs.acs.org
B Branstetter, MM Hossain - Tetrahedron letters, 2006 - Elsevier
… In conclusion, our group reports the first formation of ethyl 2-formylcyclopropanecarboxylate from the acid-catalyzed reaction of acrolein and EDA in 100% total yield. Our reaction …
Number of citations: 19 www.sciencedirect.com
M Munck af Rosenschöld… - Journal of Medicinal …, 2019 - ACS Publications
… trans-Ethyl 2-formylcyclopropanecarboxylate was reacted with 5-bromo-2-iodo-3-methoxypyridine in the presence of isopropyl magnesium chloride. The formed racemic (rac-) alcohol …
Number of citations: 16 pubs.acs.org
RK Griffith - 1977 - search.proquest.com
University Microfilms International Page 1 INFORMATION TO USERS This material was produced from a microfilm copy of the original document. While the most advanced …
Number of citations: 3 search.proquest.com
O Rabal, JA Sánchez-Arias… - Journal of Medicinal …, 2016 - ACS Publications
… Conversely, carboxylic acid 46n was directly obtained from iodide 22 after reaction with ethyl 2-formylcyclopropanecarboxylate and reduction with Et 3 SiH. Finally, the desired …
Number of citations: 76 pubs.acs.org
O Rabal, JA Sánchez-Arias… - ACS Chemical …, 2019 - ACS Publications
… Compound 11c was prepared according to general procedure II starting from compound 10 (200 mg, 0.66 mmol) and using ethyl 2-formylcyclopropanecarboxylate (1.2 equiv) and NaBH…
Number of citations: 24 pubs.acs.org
MM Morshed - 2009 - search.proquest.com
Part I: Designing strong chiral Brønsted acids and their application for the aza-Henry reaction. Nature uses chiral Brønsted acids catalytically for numerous organic reactions. Organic …
Number of citations: 0 search.proquest.com
JS Ulicki - 2014 - search.proquest.com
Part I: SYNTHESIS AND BIOLOGICAL EVALUATIONS OF POTENT CLASS l SELECTIVE HISTONE DEACETYLASE INHIBITORS: Histone deacetylase inhibitors (HDACi) have found a …
Number of citations: 2 search.proquest.com
CA Gondo, JW Bode - Synlett, 2013 - thieme-connect.com
… As an initial test of the catalytic activity of such peptide-bound NHC precursors, we performed a redox amidation reaction between ethyl 2-formylcyclopropanecarboxylate (12) and …
Number of citations: 14 www.thieme-connect.com
GP Mrug, BA Demidchuk, SP Bondarenko… - Chemistry of Natural …, 2019 - Springer
… Thus, 2-(chromon-2-yl)cyclopropanecarboxylic acid was prepared by reacting 1-(2-hydroxyphenyl)-2-(methylsufinyl)ethanone with ethyl 2-formylcyclopropanecarboxylate [3]. The …
Number of citations: 1 link.springer.com

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